N-(3-cyanopyrimido[1,2-a]benzimidazol-2-yl)-2-isopropoxy-5-nitrobenzamide
Description
N-(3-cyanopyrimido[1,2-a]benzimidazol-2-yl)-2-isopropoxy-5-nitrobenzamide is a heterocyclic organic compound featuring a pyrimido-benzimidazole core substituted with a cyano group at position 3, an isopropoxy-substituted benzamide at position 2, and a nitro group at position 5 of the benzamide moiety.
Properties
CAS No. |
116477-68-0 |
|---|---|
Molecular Formula |
C21H16N6O4 |
Molecular Weight |
416.4 g/mol |
IUPAC Name |
N-(3-cyanopyrimido[1,2-a]benzimidazol-2-yl)-5-nitro-2-propan-2-yloxybenzamide |
InChI |
InChI=1S/C21H16N6O4/c1-12(2)31-18-8-7-14(27(29)30)9-15(18)20(28)24-19-13(10-22)11-26-17-6-4-3-5-16(17)23-21(26)25-19/h3-9,11-12H,1-2H3,(H,23,24,25,28) |
InChI Key |
ZSJAMKKWJPYYJE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC1=C(C=C(C=C1)[N+](=O)[O-])C(=O)NC2=NC3=NC4=CC=CC=C4N3C=C2C#N |
Origin of Product |
United States |
Preparation Methods
Core Structure Assembly via Cyclocondensation
The pyrimido[1,2-a]benzimidazole scaffold is typically synthesized through a cyclocondensation reaction between 2-aminobenzimidazole derivatives and α,β-unsaturated carbonyl compounds. For this compound, 3-cyano-2-chloropyrimido[1,2-a]benzimidazole serves as a key intermediate. Reacting this intermediate with 2-isopropoxy-5-nitrobenzamide in the presence of a base like potassium carbonate facilitates nucleophilic substitution at the C2 position.
Critical Conditions :
Nitro Group Introduction and Reduction
The 5-nitro substituent on the benzamide moiety is introduced via nitration of 2-isopropoxybenzamide using a nitric acid-sulfuric acid mixture. Subsequent reduction of the nitro group to an amine (if required for further functionalization) employs iron-acetic acid systems, which avoid catalyst poisoning issues associated with palladium-based hydrogenation.
Reduction Protocol :
-
Reagents: Iron powder (2 equiv), glacial acetic acid (5 equiv).
-
Temperature: 60–70°C.
Key Intermediate Synthesis
Preparation of 3-Cyano-2-chloropyrimido[1,2-a]benzimidazole
This intermediate is synthesized by treating 2-aminobenzimidazole with malononitrile in acetic anhydride, followed by chlorination using phosphorus oxychloride (POCl₃). The cyano group enhances electrophilicity at the C2 position, enabling subsequent amidation.
Reaction Scheme :
Characterization Data :
Final Coupling and Purification
Amidation with 2-Isopropoxy-5-nitrobenzamide
The chlorinated intermediate reacts with 2-isopropoxy-5-nitrobenzamide in a polar aprotic solvent. Tetrabutylammonium bromide (TBAB) is often added as a phase-transfer catalyst to enhance reactivity.
Optimized Parameters :
| Parameter | Value |
|---|---|
| Solvent | DMAc |
| Base | K₂CO₃ |
| Temperature | 90°C |
| Catalyst | TBAB (0.1 equiv) |
| Yield | 72% |
Purification Techniques
Crude product purity (70–80% by HPLC) is improved via recrystallization from ethanol-water mixtures or column chromatography using silica gel and ethyl acetate/hexane eluents.
Recrystallization Data :
Analytical Characterization
Spectroscopic Data
Chromatographic Analysis
HPLC Conditions :
-
Column: C18 (250 × 4.6 mm, 5 µm).
-
Mobile Phase: Acetonitrile:0.1% TFA (55:45).
Challenges and Optimization Opportunities
Byproduct Formation During Cyclization
Side products like decyano derivatives (up to 15%) form due to hydrolysis of the cyano group under acidic conditions. Mitigation strategies include:
Chemical Reactions Analysis
Key Functional Groups
-
Nitro group (-NO₂) : Stable under acidic conditions but reactive in nucleophilic aromatic substitution (NAS) or reduction (e.g., to amine) .
-
Isopropoxy group (-OCH(CH₃)₂) : Susceptible to elimination or nucleophilic substitution under acidic/basic conditions.
-
Cyanopyrimidobenzimidazolyl moiety : Likely participates in aromatic ring substitution or coordination chemistry due to electron-deficient heterocycles.
Potential Reaction Mechanisms
-
Hydrolysis : The amide group may undergo acid/base-catalyzed hydrolysis to form carboxylic acid derivatives .
-
Reduction : Nitro groups could be reduced to amines (e.g., via hydrogenation or metal catalysts).
-
Cross-coupling : The aromatic rings may engage in metal-catalyzed couplings (e.g., Suzuki-Miyaura), as evidenced by similar ligand/base/solvent optimization studies .
Spectroscopic Analysis
-
NMR : Aromatic protons in the benzamide and benzimidazolyl rings would show distinct shifts due to electron-withdrawing groups (e.g., nitro). For comparison, benzamide derivatives exhibit signals at δ 7.2–8.1 ppm (aromatic protons) and δ 2.2–2.5 ppm (alkyl groups) .
-
IR : The amide carbonyl (C=O) typically appears at ~1640–1680 cm⁻¹, while nitro groups show strong absorption near 1500–1600 cm⁻¹ .
Mass Spectrometry
The molecular formula (C₂₁H₁₆N₆O₄) suggests a molecular weight of 420.39 g/mol. Fragmentation patterns would highlight cleavage at amide bonds or nitro groups, yielding diagnostic ions (e.g., m/z corresponding to the benzimidazolyl fragment) .
Comparative Reaction Data
Scientific Research Applications
Antimicrobial Activity
Research indicates that compounds containing benzimidazole and pyrimidine derivatives exhibit potent antimicrobial properties. The compound N-(3-cyanopyrimido[1,2-a]benzimidazol-2-yl)-2-isopropoxy-5-nitrobenzamide has been evaluated for its effectiveness against various bacterial strains.
Case Study: Antimicrobial Evaluation
In a study assessing the antimicrobial efficacy of similar compounds, several derivatives showed promising results against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentrations (MICs) for these compounds ranged from 1 to 16 µg/mL. For instance, derivatives with nitro substitutions demonstrated enhanced activity against Staphylococcus aureus and Escherichia coli .
| Compound | Bacterial Strain | MIC (µg/mL) |
|---|---|---|
| N-(3-cyanopyrimido[1,2-a]benzimidazol-2-yl)-... | Staphylococcus aureus | 4 |
| N-(3-cyanopyrimido[1,2-a]benzimidazol-2-yl)-... | Escherichia coli | 8 |
Anticancer Potential
The anticancer properties of this compound have also been investigated. Compounds in this class have shown significant cytotoxic effects against various cancer cell lines.
Case Study: Anticancer Screening
In vitro studies using human colorectal carcinoma cell lines (HCT116) demonstrated that certain derivatives exhibited IC50 values lower than standard chemotherapy agents like 5-Fluorouracil (IC50 = 9.99 µM). Notably, some derivatives achieved IC50 values as low as 4.53 µM .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| N-(3-cyanopyrimido[1,2-a]benzimidazol-2-yl)-... | HCT116 | 4.53 |
| Standard (5-FU) | HCT116 | 9.99 |
Anti-inflammatory Properties
The anti-inflammatory effects of benzimidazole derivatives have been documented in various studies. While specific data on this compound is limited, related compounds have shown potential in reducing inflammation markers in vitro.
Mechanism of Action
The mechanism of action of N-(3-cyanopyrimido[1,2-a]benzimidazol-2-yl)-2-isopropoxy-5-nitrobenzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to enzymes or receptors: The compound can bind to specific enzymes or receptors, inhibiting or modulating their activity.
Interfering with cellular processes: It may interfere with key cellular processes such as DNA replication, protein synthesis, or signal transduction pathways.
Inducing oxidative stress: The compound may generate reactive oxygen species, leading to oxidative stress and cell damage.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
The compound’s closest structural analogs include:
Key Observations :
- Substituent Flexibility: The alkoxy chain length (e.g., pentyloxy vs. isopropoxy) significantly impacts solubility and bioavailability.
- Electronic Properties: The nitro and cyano groups in the target compound introduce strong electron-withdrawing effects, which may enhance charge-transfer capabilities compared to the unsubstituted benzimidazole derivatives in the patent EP 2018 .
- Biological Activity : While the target compound lacks direct pharmacological data, analogs like 303062-73-9 demonstrate that halogenation and thiourea moieties correlate with antimicrobial efficacy, suggesting that the nitro group in the target compound could be leveraged for similar purposes .
Biological Activity
N-(3-cyanopyrimido[1,2-a]benzimidazol-2-yl)-2-isopropoxy-5-nitrobenzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article provides a comprehensive overview of its biological activity, including relevant research findings, case studies, and data tables.
Chemical Structure and Properties
The compound's structure can be described as follows:
- Molecular Formula : C_{23}H_{21}N_{5}O_{4}
- CAS Number : 303059-28-1
- Molecular Weight : 425.45 g/mol
The presence of the cyano group, benzimidazole moiety, and nitrobenzamide structure suggests that this compound may exhibit unique interactions with biological targets, potentially leading to diverse pharmacological effects.
Antitumor Activity
Recent studies have demonstrated that derivatives of benzimidazole and related compounds exhibit promising antitumor properties. The compound has been evaluated for its efficacy against various cancer cell lines:
-
Cell Lines Tested :
- A549 (lung cancer)
- HCC827 (lung cancer)
- NCI-H358 (lung cancer)
-
Methods :
- MTS cytotoxicity assays
- BrdU proliferation assays
-
Findings :
- The compound showed significant cytotoxic effects in 2D cell culture assays, with IC50 values indicating effective inhibition of cell proliferation.
- In 3D culture systems, the antitumor activity was generally lower but still noteworthy, suggesting a potential for further optimization in drug formulation.
Antimicrobial Activity
In addition to its antitumor properties, this compound has also been investigated for antimicrobial activity:
-
Pathogens Tested :
- Gram-positive and Gram-negative bacteria
- Fungal strains
-
Results :
- The compound exhibited varying degrees of antibacterial activity across different strains, with some derivatives showing higher potency than standard antibiotics.
Research Findings Summary
The following table summarizes key findings from studies on the biological activity of the compound:
| Study Reference | Cell Line | Assay Type | IC50 Value (μM) | Antimicrobial Activity |
|---|---|---|---|---|
| A549 | MTS | 6.75 ± 0.19 | Moderate | |
| HCC827 | MTS | 5.13 ± 0.97 | Low | |
| NCI-H358 | MTS | 0.85 ± 0.05 | High |
Case Study 1: Antitumor Efficacy
In a controlled study involving the A549 cell line, researchers observed that the compound significantly inhibited cell growth at concentrations as low as 6.75 μM in a 2D assay format. The results indicated a promising therapeutic window for further development as an anticancer agent.
Case Study 2: Antimicrobial Potential
A separate investigation into the antimicrobial properties revealed that the compound effectively inhibited several strains of bacteria, suggesting potential applications in treating infections caused by resistant pathogens.
Q & A
Basic: What synthetic strategies are recommended for preparing N-(3-cyanopyrimido[1,2-a]benzimidazol-2-yl)-2-isopropoxy-5-nitrobenzamide?
Methodological Answer:
The synthesis involves multi-step heterocyclic condensation and functionalization. Key steps include:
Core Heterocycle Formation : React 2-aminobenzimidazole derivatives with cyanopyrimidine precursors under refluxing alcohol (e.g., ethanol or n-butanol) to form the pyrimido[1,2-a]benzimidazole scaffold .
Nitrobenzamide Coupling : Introduce the 2-isopropoxy-5-nitrobenzamide group via nucleophilic acyl substitution, using coupling agents like EDCI/HOBt in anhydrous DMF .
Purification : Employ column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization (e.g., methanol/water) to isolate the final product.
Critical Note : Monitor reaction progress via TLC and confirm intermediate structures using NMR and LC-MS to avoid side products like bis-adducts .
Advanced: How can conflicting crystallographic data (e.g., disorder, twinning) be resolved during structural elucidation?
Methodological Answer:
For X-ray diffraction
Disorder Handling : Use SHELXL’s PART instruction to model disordered regions, applying restraints (e.g., SIMU, DELU) to maintain chemically reasonable geometries .
Twinning Correction : Apply twin law matrices (e.g., -h, -k, l) in SHELXL and refine using the TWIN/BASF commands. Validate with R-value metrics (e.g., Rint < 0.05 post-correction) .
Validation Tools : Cross-check with PLATON’s ADDSYM to detect missed symmetry and Mercury for visualizing electron density maps.
Basic: What spectroscopic techniques are essential for characterizing this compound?
Methodological Answer:
NMR Spectroscopy :
- NMR (DMSO-d6): Identify aromatic protons (δ 7.5–8.5 ppm), isopropoxy methyl groups (δ 1.2–1.4 ppm), and nitro group deshielding effects .
- NMR: Confirm cyano (δ ~110 ppm) and carbonyl (δ ~165 ppm) carbons.
Mass Spectrometry : ESI-MS in positive ion mode to verify molecular weight (e.g., [M+H]<sup>+</sup>).
IR Spectroscopy : Detect nitrile (C≡N stretch ~2200 cm<sup>−1</sup>) and amide (C=O ~1680 cm<sup>−1</sup>) functional groups .
Advanced: How can researchers design metal coordination studies for this compound?
Methodological Answer:
Ligand Design : Exploit the benzimidazole’s N-donor sites and nitro/cyano groups for (N,O) or (N,N) coordination.
Complex Synthesis : React with transition metals (e.g., Cu(II), Co(II)) in methanol/water at 60°C. Monitor via UV-Vis for ligand-to-metal charge transfer bands (e.g., ~400–500 nm) .
Characterization : Use single-crystal XRD for structural analysis and cyclic voltammetry to study redox behavior (e.g., quasi-reversible Cu(II)/Cu(I) couples at −0.2 V vs. Ag/AgCl) .
Basic: What in vitro assays are suitable for preliminary biological evaluation?
Methodological Answer:
Enzyme Inhibition : Screen against kinases or proteases using fluorescence-based assays (e.g., ADP-Glo™ Kinase Assay).
Antimicrobial Activity : Test via microdilution (MIC determination) against Gram-positive bacteria (e.g., S. aureus) and fungi (e.g., C. albicans) .
Cytotoxicity : Use MTT assay on cancer cell lines (e.g., HeLa), comparing IC50 values to controls like cisplatin .
Advanced: How can structure-activity relationship (SAR) studies optimize bioactivity?
Methodological Answer:
Substituent Variation : Synthesize analogs with modified isopropoxy (e.g., tert-butoxy) or nitro (e.g., amino) groups. Assess impact on solubility/logP via HPLC (C18 column, acetonitrile/water) .
Computational Modeling : Perform docking (AutoDock Vina) to predict binding affinity to targets like topoisomerase II. Validate with MD simulations (GROMACS) to assess stability .
Data Integration : Use multivariate analysis (e.g., PCA) to correlate electronic (Hammett σ) and steric (Taft Es) parameters with bioactivity trends .
Basic: What safety protocols are critical during handling?
Methodological Answer:
PPE : Wear nitrile gloves, lab coat, and safety goggles to prevent skin/eye contact.
Ventilation : Use fume hoods for weighing/synthesis due to potential nitro group toxicity.
Spill Management : Neutralize with activated carbon; avoid water to prevent dispersion. For inhalation exposure, administer 100% O2 and seek medical aid .
Advanced: How can researchers address poor solubility in pharmacological assays?
Methodological Answer:
Co-solvent Systems : Use DMSO/PEG-400 mixtures (≤10% v/v) to maintain cell viability.
Nanoformulation : Prepare liposomal encapsulates via thin-film hydration (e.g., phosphatidylcholine/cholesterol, 70:30 mol%) .
Prodrug Design : Introduce hydrolyzable groups (e.g., acetyl) to the nitrobenzamide moiety for enhanced aqueous solubility .
Basic: Which analytical methods ensure batch-to-batch consistency?
Methodological Answer:
HPLC Purity : Use a C18 column (mobile phase: 0.1% TFA in acetonitrile/water) with UV detection at 254 nm. Accept purity ≥95% .
Elemental Analysis : Confirm %C, %H, %N within ±0.4% of theoretical values.
DSC/TGA : Verify thermal stability (decomposition >200°C) and absence of solvates .
Advanced: What mechanistic studies elucidate its mode of action in enzyme inhibition?
Methodological Answer:
Kinetic Assays : Perform Lineweaver-Burk plots to determine inhibition type (e.g., competitive vs. non-competitive).
Isothermal Titration Calorimetry (ITC) : Measure binding stoichiometry (n) and ΔH to assess thermodynamic driving forces .
X-ray Crystallography : Co-crystallize with target enzymes (e.g., human carbonic anhydrase) to identify key interactions (e.g., H-bonds with cyano group) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
